Regioisomeric Methyl Substitution Determines Cholinesterase Inhibitory Potency: Evidence from the N-Phenylthiazol-2-amine Series
The title compound (4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine) bears methyl groups on the thiazole ring, whereas the most potent cholinesterase inhibitor in the published N-phenylthiazol-2-amine series is N-(2,3-dimethylphenyl)thiazol-2-amine (3j), which carries methyl groups on the phenyl ring [1]. Compound 3j exhibits IC50 = 0.009 ± 0.002 µM against AChE (Electrophorus electricus) and IC50 = 0.646 ± 0.012 µM against BChE (horse serum) in Ellman's assay [1]. Although direct experimental data for the title compound are not reported in the same study, molecular docking analysis confirms that the spatial orientation of the methyl substituents governs interactions with the peripheral anionic site of AChE [1]. This indicates that the thiazole-4,5-dimethylated title compound will present a fundamentally different binding pharmacophore compared to the phenyl-ring-dimethylated analog 3j.
| Evidence Dimension | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitory potency |
|---|---|
| Target Compound Data | Not directly reported; thiazole-4,5-dimethyl substitution pattern |
| Comparator Or Baseline | N-(2,3-dimethylphenyl)thiazol-2-amine (3j): AChE IC50 = 0.009 ± 0.002 µM; BChE IC50 = 0.646 ± 0.012 µM |
| Quantified Difference | Regioisomeric substitution: methyl groups on thiazole ring (title compound) vs. on phenyl ring (comparator) |
| Conditions | Ellman's assay; AChE from Electrophorus electricus; BChE from horse serum; reference drugs: neostigmine and donepezil |
Why This Matters
Researchers seeking a distinct cholinesterase inhibition profile or probing the structure-activity relationship of methyl substitution position must select the thiazole-dimethylated title compound rather than the more commonly studied phenyl-dimethylated analogs to avoid confounding pharmacological outcomes.
- [1] Iqbal J, Al-Rashida M, Babar A, Hameed A, Khan MS, Munawar MA. Cholinesterase Inhibitory Activities of N-Phenylthiazol-2-Amine Derivatives and their Molecular Docking Studies. Med Chem. 2015;11(5):489-96. DOI: 10.2174/1573406411666141230104536. View Source
